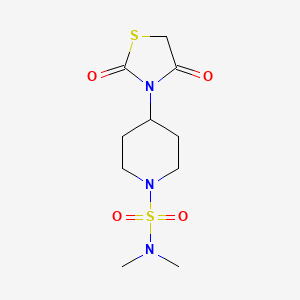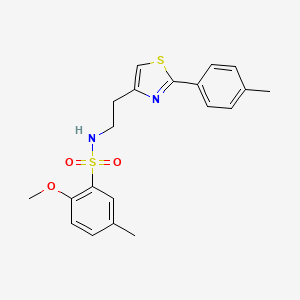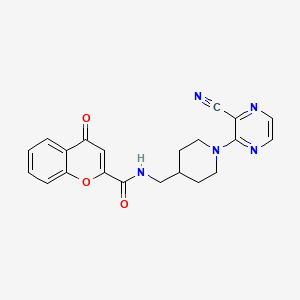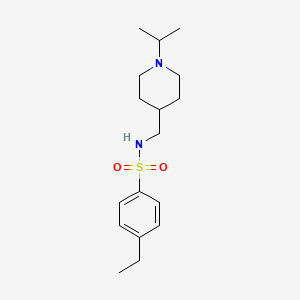
4-(2,4-dioxothiazolidin-3-yl)-N,N-dimethylpiperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dioxothiazolidin-3-yl)-N,N-dimethylpiperidine-1-sulfonamide, also known as DTZ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTZ belongs to the class of thiazolidinedione derivatives, which have been extensively studied for their anti-inflammatory, antidiabetic, and anticancer properties.
Scientific Research Applications
Synthesis of Novel Derivatives
4-(2,4-Dioxothiazolidin-3-yl)-N,N-dimethylpiperidine-1-sulfonamide is used in the synthesis of novel chemical derivatives. For example, research has shown the synthesis of 1,8-dioxo-decahydroacridines derivatives with sulfonamide moieties, demonstrating cytotoxic activity against various human tumor cell lines, including mammary, cervical, and lung cancer cells (Li et al., 2014).
Development of Antimicrobial Agents
Compounds containing the sulfonamide group, such as this compound, have been synthesized and tested for antimicrobial activity. For instance, novel sulfonamide derivatives carrying a 3,4-dimethoxyphenyl moiety showed promising results as antimicrobial agents (Ghorab et al., 2016).
Exploration in Medicinal Chemistry
In medicinal chemistry, sulfonamide derivatives are widely explored for their potential pharmaceutical applications. A study investigated the tautomeric behavior of sulfonamide derivatives, highlighting their significance in bioorganics and medicinal chemistry (Erturk et al., 2016).
Anticancer Activity
Several studies have focused on the anticancer properties of sulfonamide derivatives. One such study synthesized indapamide derivatives from this compound and evaluated their pro-apoptotic activity on melanoma cell lines, demonstrating significant anticancer potential (Yılmaz et al., 2015).
Environmental Degradation Studies
The compound has also been the subject of environmental studies. For example, research on Microbacterium sp. strain BR1 revealed a novel microbial strategy to eliminate sulfonamide antibiotics through ipso-hydroxylation and subsequent fragmentation, demonstrating the environmental persistence and degradation pathways of sulfonamides (Ricken et al., 2013).
Mechanism of Action
Target of Action
Compounds with a similar thiazolidine-2,4-dione (tzd) moiety have been reported to target enzymes involved in various biological processes .
Mode of Action
It is known that tzd analogues exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic mur ligases, and their antioxidant action by scavenging reactive oxygen species (ros) .
Biochemical Pathways
Compounds with a similar tzd moiety have been reported to affect pathways related to insulin resistance, antimicrobial action, and antioxidant action .
Pharmacokinetics
The drug likeliness of similar tzd compounds has been studied using software like pallas .
Result of Action
Similar tzd compounds have shown notable activity against various cell lines .
Action Environment
The stability and efficacy of similar tzd compounds under various conditions have been studied .
properties
IUPAC Name |
4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N,N-dimethylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O4S2/c1-11(2)19(16,17)12-5-3-8(4-6-12)13-9(14)7-18-10(13)15/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVBIAVQLAUEAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)N2C(=O)CSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2557224.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2557227.png)


![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2557233.png)
![N-Ethyl-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2557234.png)
![3-cyano-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2557237.png)
![5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2557238.png)


![2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2557245.png)
